9-(4-(tert-butyl)phenyl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
The compound is a purine derivative, which is a type of heterocyclic compound. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine ring (a type of heterocyclic aromatic ring), substituted with phenyl and carboxamide groups. The tert-butyl and chlorophenyl substitutions on the phenyl rings add further complexity to the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of any polar or charged groups, and the specific arrangement of its atoms .Scientific Research Applications
Synthesis and Molecular Structures
- Research on related compounds includes the synthesis of new hexacyclic binuclear tin complexes derived from bis-(3,5-di-tert-butyl-2-phenol)oxamide, showcasing the potential for creating complex molecular structures with tert-butyl groups for various applications (Jiménez‐Pérez et al., 2000).
- Another study focused on the synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol, indicating the versatility of tert-butyl groups in creating high-performance materials (Hsiao et al., 2000).
Pharmacological Research
- In the context of designing anticancer agents, functionalized amino acid derivatives containing tert-butoxycarbonyl groups have been synthesized and evaluated, highlighting the role of tert-butyl groups in the development of new pharmacophores (Kumar et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-(4-tert-butylphenyl)-2-(3-chlorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-22(2,3)13-7-9-15(10-8-13)28-20-17(26-21(28)30)16(18(24)29)25-19(27-20)12-5-4-6-14(23)11-12/h4-11H,1-3H3,(H2,24,29)(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIWXEAICVFDSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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